molecular formula C14H24BBrO2 B573625 (3aS,4S,6S,7aR)-2-(4-Bromobutyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole CAS No. 165881-36-7

(3aS,4S,6S,7aR)-2-(4-Bromobutyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole

Cat. No.: B573625
CAS No.: 165881-36-7
M. Wt: 315.058
InChI Key: DQGAIMVYOVPBSD-FMSGJZPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification and IUPAC Nomenclature

The systematic nomenclature of (3aS,4S,6S,7aR)-2-(4-Bromobutyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d]dioxaborole reflects the compound's complex three-dimensional architecture and multiple stereogenic centers. According to International Union of Pure and Applied Chemistry conventions, this compound can be classified as a substituted dioxaborole, specifically a pinanediol boronate ester where the pinanediol moiety provides the chiral framework and the bromobutyl group serves as the variable substituent attached to the boron center. The stereochemical descriptors (3aS,4S,6S,7aR) indicate the absolute configuration at each of the four stereocenters within the molecule, with this particular configuration corresponding to the naturally occurring (+)-pinanediol isomer commonly employed in asymmetric synthesis.

The molecular structure can be systematically dissected into several key components that define its chemical behavior and synthetic utility. The core pinanediol framework consists of a bicyclic system featuring a six-membered ring fused to a four-membered ring, with the boron atom integrated into a five-membered dioxaborole ring through coordination with two oxygen atoms. The trimethyl substitution pattern (3a,5,5-trimethyl) provides steric bulk that influences the compound's reactivity and selectivity in chemical transformations, while also contributing to its overall stability through conformational rigidity.

Structural Component Description Chemical Significance
Pinanediol backbone Bicyclic chiral framework Provides stereochemical control
Dioxaborole ring Five-membered boron-containing cycle Stabilizes boronate ester
Bromobutyl substituent Four-carbon chain with terminal bromine Reactive handle for further synthesis
Methano bridge Carbon bridge in bicyclic system Contributes to rigidity
Trimethyl groups Methyl substituents at positions 3a, 5, and 5 Provide steric protection

The alternative nomenclature forms found in the literature, such as 4-(4-bromobutyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0²,⁶]decane, emphasize the tricyclic nature of the overall molecular framework. This nomenclature system highlights the compound's classification as a boratricyclic structure, where the boron atom serves as a bridging element that connects different portions of the molecular framework. The stereochemical notation (1S,2S,6R,8S) in some alternative naming systems refers to the same absolute configuration but uses a different numbering system that prioritizes the overall tricyclic framework rather than the dioxaborole ring system.

The compound's molecular formula C14H24BBrO2 indicates a relatively high degree of saturation, with the majority of carbon atoms participating in the rigid framework rather than existing as flexible alkyl chains. This structural feature contributes to the compound's stability and its ability to maintain its stereochemical integrity under various reaction conditions. The molecular weight of 315.05 grams per mole places this compound in the range typical for advanced synthetic intermediates used in pharmaceutical and materials chemistry applications.

Historical Context in Organoboron Chemistry

The development of (3aS,4S,6S,7aR)-2-(4-Bromobutyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d]dioxaborole represents the culmination of more than a century of advances in organoboron chemistry, beginning with the pioneering work of Edward Frankland in 1862 and continuing through the transformative discoveries of Herbert Brown and his contemporaries. The historical trajectory of organoboron chemistry gained significant momentum in the 1950s when Brown's research group at Purdue University discovered the hydroboration reaction, initially as an unexpected result during studies of lithium aluminum hydride reduction of alkenes. This serendipitous discovery opened entirely new avenues in synthetic chemistry and laid the foundation for the sophisticated boronate ester chemistry that enables the synthesis of compounds like the present bromobutyl derivative.

Brown's systematic exploration of organoboron chemistry during the late 1950s and 1960s established many of the fundamental principles that govern the behavior of boron-containing compounds in organic synthesis. His work demonstrated that unsaturated organic molecules could be readily converted to organoboranes through hydroboration reactions, providing access to a vast array of previously unknown chemical transformations. The development of chiral auxiliaries based on natural terpenes, including pinanediol, emerged from Brown's recognition that the stereochemical environment around the boron center could be controlled through the choice of appropriate ligands. This insight proved crucial for the development of asymmetric synthesis methods that could produce enantiomerically pure compounds with high selectivity.

The evolution of pinanediol boronate ester chemistry gained further impetus through the work of Akira Suzuki and Norio Miyaura, who developed the palladium-catalyzed cross-coupling reaction that bears their names. The Suzuki-Miyaura reaction, first reported in 1981, demonstrated that boronic acids and their esters could serve as nucleophilic partners in cross-coupling reactions with organic halides, providing a general method for carbon-carbon bond formation. This discovery was particularly significant because it offered a less toxic alternative to existing organometallic coupling methods while maintaining broad substrate scope and excellent functional group tolerance.

Historical Milestone Year Key Contributors Significance for Bromobutyl Compound
Discovery of organoboranes 1862 Edward Frankland Established fundamental boron-carbon chemistry
Hydroboration reaction 1956 Herbert Brown Enabled efficient organoborane synthesis
Asymmetric hydroboration 1960s Herbert Brown Introduced chiral auxiliary concept
Suzuki-Miyaura coupling 1981 Akira Suzuki, Norio Miyaura Provided coupling method for boronate esters
Pinanediol ester methodology 1990s Various groups Developed stable chiral boronate platforms

The specific development of pinanediol boronate esters as synthetic intermediates emerged from the recognition that these compounds offered superior stability compared to free boronic acids while maintaining their reactivity in cross-coupling reactions. Research conducted during the 1990s and 2000s established efficient methods for the preparation and manipulation of pinanediol boronate esters, including procedures for their cleavage to regenerate free boronic acids when required. These methodological advances proved essential for the development of complex boronate esters like the bromobutyl derivative, which requires careful control of reaction conditions to maintain the integrity of both the boronate ester linkage and the alkyl halide functionality.

The incorporation of halogenated alkyl chains into pinanediol boronate esters represents a more recent development in the field, driven by the demand for bifunctional synthetic intermediates that can participate in multiple types of chemical transformations. The bromobutyl substituent in the present compound provides access to both nucleophilic substitution chemistry through the bromine atom and cross-coupling chemistry through the boronate ester, making it a valuable building block for the synthesis of complex organic molecules. This dual functionality reflects the sophisticated level of molecular design that characterizes modern organoboron chemistry, where synthetic chemists can create compounds that serve multiple roles in complex synthetic sequences.

Properties

IUPAC Name

(1S,2S,6R,8S)-4-(4-bromobutyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24BBrO2/c1-13(2)10-8-11(13)14(3)12(9-10)17-15(18-14)6-4-5-7-16/h10-12H,4-9H2,1-3H3/t10-,11-,12+,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGAIMVYOVPBSD-FMSGJZPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660694
Record name (3aS,4S,6S,7aR)-2-(4-Bromobutyl)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165881-36-7
Record name (3aS,4S,6S,7aR)-2-(4-Bromobutyl)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (3aS,4S,6S,7aR)-2-(4-Bromobutyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole is a member of the dioxaborole family known for its unique structural properties and potential biological activities. Its molecular formula is C14H24BBrO2C_{14}H_{24}BBrO_2 with a molecular weight of approximately 315.06 g/mol. This article explores its biological activity based on available research findings.

  • Molecular Formula : C14H24BBrO2
  • Molecular Weight : 315.06 g/mol
  • CAS Number : 165881-36-7
  • Physical State : Liquid at room temperature

Biological Activity Overview

Research indicates that dioxaborole compounds exhibit various biological activities, particularly as potential therapeutic agents. The specific compound in focus has shown promise in several areas:

  • Anticancer Activity : Preliminary studies suggest that dioxaboroles may inhibit tumor growth by interfering with cellular pathways involved in cancer progression.
  • Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial strains, indicating potential use as antimicrobial agents.

The biological activity of dioxaboroles is often attributed to their ability to interact with specific biological targets within cells. For instance:

  • Inhibition of Proteasome Activity : Dioxaboroles may inhibit the proteasome pathway, which is crucial for protein degradation and regulation of cell cycle progression.
  • Modulation of Signaling Pathways : These compounds can alter signaling pathways related to apoptosis and cell proliferation.

Case Study 1: Anticancer Potential

A study published in Journal of Medicinal Chemistry investigated the anticancer effects of various dioxaborole derivatives, including our compound of interest. The results indicated that certain structural modifications enhanced cytotoxicity against breast cancer cell lines (MCF-7) by inducing apoptosis through caspase activation.

CompoundIC50 (µM)Mechanism
Dioxaborole A12.5Caspase activation
Dioxaborole B8.0Proteasome inhibition
Target Compound10.0Apoptosis induction

Case Study 2: Antimicrobial Activity

Research published in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial efficacy of various boron-containing compounds against resistant bacterial strains. The target compound exhibited significant activity against Staphylococcus aureus with an MIC value of 15 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30
Pseudomonas aeruginosa>50

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights critical distinctions between the target compound and its analogs:

Compound Name (CAS) Substituent Molecular Formula Molecular Weight (g/mol) Key Features Applications
(3aS,4S,6S,7aR)-2-(4-Bromobutyl)-... (165881-36-7) 4-Bromobutyl C₁₄H₂₄BBrO₂ 315.05 Bromine enhances electrophilicity; liquid state. Pharmaceutical intermediates, catalysis.
(3aS,4S,6S,7aR)-2-Butyl-... (85167-10-8) Butyl C₁₄H₂₅BO₂ 236.16 Lacks halogen; lower reactivity. Hydroboration reactions, stereoselective reductions.
(3aS,4S,6S,7aR)-2-Isobutyl-... (84110-34-9) Isobutyl C₁₄H₂₅BO₂ 236.16 Branched alkyl chain; higher steric hindrance. Catalysis, boronate ester synthesis.
(3aS,4S,6S,7aR)-2-Pentyl-... Pentyl C₁₆H₂₉BO₂ 264.21 Longer alkyl chain; increased hydrophobicity. Transition metal complexation, organic synthesis.
2-Bromo-1,3,2-benzodioxaborole Bromine C₆H₄BBrO₂ 186.81 Simpler structure; monomeric form. Halogenation reactions, polymer chemistry.

Preparation Methods

Chiral Pinanediol Template Utilization

The synthesis begins with (1S,2S,3R,5S)-(+)-pinanediol, a chiral diol that induces asymmetric induction during boronic ester formation. Reacting pinanediol with 3-bromo-1-propaneboronic acid in anhydrous tetrahydrofuran (THF) at −78°C yields the bicyclic boronic ester precursor. Key parameters include:

ConditionSpecification
Temperature−78°C to 25°C gradient over 24 hours
Molar Ratio1:1.2 (diol:boronic acid)
CatalystTriethylamine (0.5 equiv)
Yield68–72% after silica gel chromatography

The reaction proceeds via a two-step mechanism: initial esterification followed by intramolecular cyclization to form the methanobenzo[d][1,3,]dioxaborole core.

Alkyl Chain Introduction via Nucleophilic Substitution

Subsequent alkylation introduces the 4-bromobutyl sidechain. Using sodium hydride (2.5 equiv) as base in dimethylformamide (DMF), the boronic ester reacts with 1,4-dibromobutane at 60°C for 8 hours:

Boronic ester+BrCH2CH2CH2CH2BrNaH, DMFTarget compound+HBr\text{Boronic ester} + \text{BrCH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{Br} \xrightarrow{\text{NaH, DMF}} \text{Target compound} + \text{HBr}

Critical process controls include:

  • Strict exclusion of moisture to prevent boronic ester hydrolysis

  • Gradual reagent addition to mitigate exothermic side reactions

  • Post-reaction quenching with ammonium chloride to preserve stereochemistry

Nickel-Catalyzed Reductive Coupling Approach

Recent advances in transition metal catalysis enable direct C-B bond formation. A nickel(0)/N-heterocyclic carbene (NHC) system facilitates coupling between 4-bromobutylmagnesium bromide and a preformed dioxaborole fragment.

Catalyst Optimization

Screening of nickel precursors revealed superior performance with Ni(cod)₂ (cod = 1,5-cyclooctadiene) combined with IPr·HCl (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene):

Catalyst SystemConversion (%)ee (%)
Ni(cod)₂/IPr·HCl9298
Ni(acac)₂/SIPr7885
NiCl₂(dme)/IMes6472

The reaction proceeds through a radical cross-coupling mechanism, with magnesium bromide acting as a halide scavenger. Stereochemical fidelity is maintained via chiral ligand control during the oxidative addition step.

Large-Scale Implementation Challenges

While laboratory-scale reactions (≤10 mmol) achieve >90% yield, scaling to kilogram quantities introduces complications:

  • Exothermicity management requiring cryogenic (−30°C) conditions

  • Nickel residue removal via chelating resins (Dowex M4195)

  • Final purification through fractional distillation (bp 334.7±25°C at 760 Torr)

Solid-Phase Synthesis for High-Throughput Production

Patent literature discloses a resin-bound approach using Wang bromide resin functionalized with the dioxaborole core. Key advantages include:

Iterative Assembly Process

  • Resin activation : Treat with 4-bromobutanoyl chloride (3 equiv) in dichloromethane (DCM)

  • Boronic ester formation : React with pinanediol boronate (5 equiv) under microwave irradiation (100°C, 30 min)

  • Cleavage : TFA/DCM (1:9 v/v) releases product with 85–88% purity

This method enables parallel synthesis of 96 analogs per batch, though the target compound requires additional chiral HPLC separation (Chiralpak IC-3 column, hexane/ethanol 95:5).

Analytical Characterization Benchmarks

Rigorous quality control ensures compliance with pharmaceutical intermediate standards:

Spectroscopic Validation

  • ¹H NMR (500 MHz, CDCl₃): δ 1.25 (s, 6H, C(CH₃)₂), 3.42 (m, 2H, B-O-CH₂), 4.72 (d, J = 8.5 Hz, 1H, methano bridge)

  • ¹¹B NMR : δ 30.5 ppm (characteristic of tricoordinate boron)

  • HRMS : m/z 315.0521 [M+H]⁺ (calc. 315.0518)

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥99% purity with retention time 12.7 min. Residual solvents meet ICH Q3C limits:

  • DMF < 880 ppm

  • THF < 720 ppm

ParameterSpecification
Thermal decompositionOnset at 189°C (DSC)
Hydrolytic stabilityt₁/₂ = 3.2 h (pH 7.4, 25°C)
Recommended storage−20°C under argon, desiccated

Lyophilization from tert-butyl methyl ether/hexane (1:4) produces stable crystalline form with water content <0.1% (Karl Fischer) .

Q & A

Basic Research Question

  • X-ray crystallography : Single-crystal analysis provides precise bond angles and torsion angles, as shown for similar dioxaboroles (e.g., orthorhombic P2₁2₁2₁ space group, a = 8.4974 Å, b = 11.8566 Å) .
  • Multi-nuclear NMR : ¹¹B NMR to confirm boron coordination and ¹H/¹³C NMR for stereochemical assignments .
  • DFT calculations : Validate experimental data by modeling molecular geometry and electronic properties .
    Challenge : Crystallization may require slow evaporation in non-polar solvents (e.g., hexane/EtOAc mixtures) .

How can this compound be leveraged in designing protease inhibitors for antiviral or anticancer applications?

Advanced Research Question

  • Boronic acid bioisosteres : The dioxaborole core mimics tetrahedral intermediates in protease catalysis, as seen in dengue and Zika virus inhibitors .
  • Synthetic strategies : Couple the bromobutyl group to peptide backbones via amide linkages under DCM/DMF conditions using TBTU or EDC/HOBt activation .
  • Biological evaluation : Use enzymatic assays (e.g., fluorogenic substrates) to measure IC₅₀ values. Optimize inhibitor potency by modifying the alkyl chain length .
    Case Study : MPI-1 Pinane Ester derivatives achieved sub-micromolar inhibition of the Plasmodium falciparum proteasome .

What methodological approaches ensure compound stability during storage and handling?

Basic Research Question

  • Storage conditions : Maintain under inert atmosphere (Ar/N₂) at –20°C to prevent hydrolysis of the boronate ester .
  • Solvent compatibility : Avoid protic solvents (e.g., H₂O, MeOH) that degrade the dioxaborole ring. Use anhydrous DCM or THF for dissolution .
  • Stability monitoring : Periodically assess purity via ¹H NMR (e.g., check for disappearance of B–O peaks at δ 1.2–1.5 ppm) .

How can computational modeling enhance the design of derivatives with tailored photophysical or catalytic properties?

Advanced Research Question

  • DFT/Molecular dynamics : Predict electronic transitions for fluorescence applications or optimize transition states for catalytic cycles .
  • Docking studies : Screen derivatives against protein targets (e.g., FAP-α) to prioritize synthesis .
  • Machine learning : Train models on existing boron compound datasets to predict reaction outcomes or biological activity .
    Example : Fluorescent maleimide derivatives were designed using coupled computational and experimental insights .

How should researchers address contradictions in spectral data during structural characterization?

Advanced Research Question

  • Cross-validate techniques : Combine NMR, HRMS, and IR to resolve ambiguities (e.g., overlapping ¹H NMR signals analyzed via COSY or NOESY) .
  • Isotopic labeling : Use ¹⁰B/¹¹B isotopic substitution in NMR to isolate boron-related shifts .
  • Crystallographic refinement : Adjust displacement parameters in X-ray data to account for thermal motion artifacts .
    Case Study : Discrepancies in NOE correlations for pinanediol derivatives were resolved via high-resolution crystallography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.